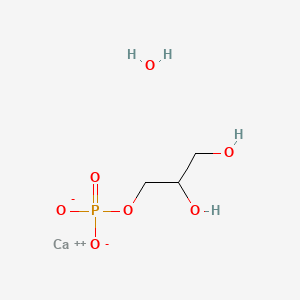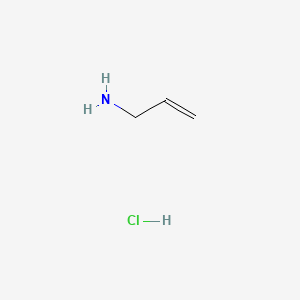
Calcium glycerophosphate hydrate
Overview
Description
Calcium glycerophosphate hydrate is a compound that combines calcium, glycerol, and phosphate. It is commonly used in various applications, including as a dietary supplement and in dental care products. The compound is known for its ability to provide essential minerals like calcium and phosphorus, which are crucial for bone health and dental care .
Mechanism of Action
Target of Action
Calcium Glycerophosphate is primarily targeted at the teeth and bones in the body . It is used as a nutrient supplement, providing a source of calcium and phosphorus . In dental products, it is used to prevent dental caries by promoting plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .
Mode of Action
Calcium Glycerophosphate acts through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .
Biochemical Pathways
It is suggested that it may be involved in the regulation of phosphate metabolism, which is crucial for many biochemical reactions and metabolic processes, including cell membrane synthesis, signal transduction, photosynthesis, nucleic acid metabolism, and energy metabolism .
Pharmacokinetics
It is known that the solubility of calcium salts, including calcium glycerophosphate, is ph-dependent . This suggests that the bioavailability of Calcium Glycerophosphate may be influenced by the pH of the gastrointestinal tract.
Result of Action
The primary result of Calcium Glycerophosphate action is the prevention of dental caries and the supplementation of calcium and phosphorus in the body . By increasing the resistance of enamel to acid, promoting enamel mineralization, and modifying plaque, it helps to maintain oral health .
Action Environment
The action of Calcium Glycerophosphate can be influenced by environmental factors such as pH and CO2 levels . For instance, the solubility of Calcium Glycerophosphate, and therefore its bioavailability and efficacy, can be affected by changes in gastrointestinal pH .
Biochemical Analysis
Biochemical Properties
Calcium glycerophosphate hydrate interacts with various enzymes, proteins, and other biomolecules. It is suggested that calcium glycerophosphate promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral
Cellular Effects
The effects of this compound on cells are complex and multifaceted. In the Caco-2 cell model of transepithelial transport, calcium glycerophosphate has been shown to preserve transepithelial electrical resistance and attenuate increases in mannitol flux rates during hypoxia or cytokine stimulation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is thought that calcium glycerophosphate may act through a variety of mechanisms to produce an anti-caries effect. These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels .
Temporal Effects in Laboratory Settings
It is known that the solubility of calcium glycerophosphate and other calcium salts can be influenced by pH and CO2 levels . This could potentially affect the stability and degradation of the compound, as well as its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. Glycerophosphate, a component of calcium glycerophosphate, is oxidized to dihydroxyacetone phosphate by the mitochondrial glycerophosphate dehydrogenase complex . This process feeds electrons directly to ubiquinone .
Transport and Distribution
It is known that many calcium salts have pH-dependent solubility and may have limited availability in the small intestine, the major site of absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium glycerophosphate hydrate can be synthesized through the reaction of glycerol with phosphoric acid, followed by the addition of calcium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_3\text{H}_8\text{O}_3 + \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaC}_3\text{H}_7\text{O}_6\text{P} \cdot \text{xH}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Calcium glycerophosphate hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into its constituent ions.
Complexation: It can form complexes with other ions, such as magnesium or zinc, which can enhance its bioavailability.
Buffering: The phosphate group in the compound acts as a buffer, helping to maintain pH levels in biological systems
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and metal salts. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include calcium ions, glycerol, and phosphate ions. These products are essential for various biological processes, including bone mineralization and energy metabolism .
Scientific Research Applications
Calcium glycerophosphate hydrate has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and phosphate ions.
Biology: The compound is studied for its role in cellular processes, including signal transduction and energy metabolism.
Medicine: It is used in dietary supplements to prevent calcium and phosphate deficiencies and in dental care products to prevent dental caries.
Industry: The compound is used in the production of food additives, pharmaceuticals, and personal care products
Comparison with Similar Compounds
Similar Compounds
- Calcium acetate hydrate
- Calcium citrate
- Calcium carbonate
- Calcium phosphate
Comparison
Calcium glycerophosphate hydrate is unique due to its combination of calcium and glycerophosphate, which provides both calcium and phosphate ions. This dual functionality makes it particularly effective in applications requiring both minerals, such as bone health and dental care. In contrast, compounds like calcium carbonate and calcium citrate primarily provide calcium, while calcium phosphate provides both calcium and phosphate but lacks the glycerol component .
Properties
IUPAC Name |
calcium;2,3-dihydroxypropyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSFDSREGJGPRB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9CaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047151 | |
| Record name | Calcium glycerophosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398143-83-4, 28917-82-0 | |
| Record name | Calcium glycerophosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
